molecular formula C11H8F6O3 B14058264 1-(3,5-Bis(trifluoromethoxy)phenyl)propan-1-one

1-(3,5-Bis(trifluoromethoxy)phenyl)propan-1-one

Cat. No.: B14058264
M. Wt: 302.17 g/mol
InChI Key: ZJIYIFYZPXHKFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Bis(trifluoromethoxy)phenyl)propan-1-one typically involves the reaction of 3,5-bis(trifluoromethoxy)benzaldehyde with a suitable propanone derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar solvent like dimethylformamide .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Bis(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3,5-Bis(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity .

Comparison with Similar Compounds

Uniqueness: 1-(3,5-Bis(trifluoromethoxy)phenyl)propan-1-one is unique due to the presence of two trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .

Properties

Molecular Formula

C11H8F6O3

Molecular Weight

302.17 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C11H8F6O3/c1-2-9(18)6-3-7(19-10(12,13)14)5-8(4-6)20-11(15,16)17/h3-5H,2H2,1H3

InChI Key

ZJIYIFYZPXHKFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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